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Diphenyl p-tolyl phosphate

Delayed neurotoxicity Organophosphate safety Neurotoxic esterase inhibition

Diphenyl p-tolyl phosphate (CAS 78-31-9), also referred to as cresyl diphenyl phosphate (CDP) or 4-methylphenyl diphenyl phosphate, is a triaryl phosphate ester with the molecular formula C₁₉H₁₇O₄P and a molecular weight of 340.31 g/mol. It belongs to the organophosphate ester (OPE) family and functions primarily as a halogen‑free flame‑retardant plasticizer in flexible PVC, polyurethane foams, cellulosic resins, nitrile rubber, and engineering thermoplastics.

Molecular Formula C19H17O4P
Molecular Weight 340.3 g/mol
CAS No. 78-31-9
Cat. No. B1620170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl p-tolyl phosphate
CAS78-31-9
Molecular FormulaC19H17O4P
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H17O4P/c1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyOJUZRFGUKHQNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble in organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl p-Tolyl Phosphate (CAS 78-31-9): Procurement-Ready Profile for a Halogen-Free Aryl Phosphate Flame-Retardant Plasticizer


Diphenyl p-tolyl phosphate (CAS 78-31-9), also referred to as cresyl diphenyl phosphate (CDP) or 4-methylphenyl diphenyl phosphate, is a triaryl phosphate ester with the molecular formula C₁₉H₁₇O₄P and a molecular weight of 340.31 g/mol [1]. It belongs to the organophosphate ester (OPE) family and functions primarily as a halogen‑free flame‑retardant plasticizer in flexible PVC, polyurethane foams, cellulosic resins, nitrile rubber, and engineering thermoplastics [2]. Its liquid physical state (melting point ≈ –40 °C, density 1.208 g/cm³ at 25 °C) distinguishes it from the solid triphenyl phosphate and enables formulators to achieve high plasticization efficiency, low volatility, and superior hydrolytic stability in applications that demand both fire safety and low‑temperature flexibility [1][3].

Why Triaryl Phosphates Cannot Be Interchanged: The Safety, Performance, and Regulatory Case for Specifying Diphenyl p-Tolyl Phosphate


Simply substituting one triaryl phosphate for another in a flame‑retardant plasticizer formulation can lead to vastly different outcomes. The position and number of methyl substituents on the aryl rings dictate neurotoxic potential, aquatic ecotoxicity, plasticizing efficiency, and processing viscosity [1][2]. For instance, the ortho‑tolyl isomers (TOCP, MOCP) are known delayed neurotoxicants that require hepatic bioactivation and inhibit neurotoxic esterase at low micromolar concentrations, whereas the para‑tolyl compound (MPCP, i.e., diphenyl p‑tolyl phosphate) shows no such activity even at 1000 mg/kg in hens [1]. Similarly, triphenyl phosphate (TPP) exhibits higher acute ecotoxicity to algae than the tolyl‑substituted analogs [2]. These differences are not academic; they carry direct consequences for occupational safety, environmental compliance, and end‑product certification, making generic interchange a source of unacceptable risk.

Diphenyl p-Tolyl Phosphate: Quantified Head-to-Head Differentiation Versus Triphenyl Phosphate, Tricresyl Phosphate, and Ortho-Cresyl Analogs


Non-Neurotoxic Profile Versus ortho-Tolyl Phosphate Neurotoxicants

Diphenyl p-tolyl phosphate (MPCP) and tri-p-tolyl phosphate (TPCP) produced no inhibition of hen brain neurotoxic esterase (NTE) in vitro at concentrations up to 100 µM, and in vivo at doses up to 1000 mg/kg, establishing their lack of delayed neurotoxic potential. In stark contrast, the ortho‑tolyl congeners MOCP and TOCP exhibited potent NTE inhibition after microsomal bioactivation, with IC₅₀ values of 6.2 µM and 12 µM, respectively [1][2]. This structural safety window is critical: selecting the para‑tolyl isomer eliminates the risk of organophosphate‑induced delayed neuropathy (OPIDN) that is inherent to ortho‑substituted triaryl phosphates.

Delayed neurotoxicity Organophosphate safety Neurotoxic esterase inhibition

Lower Aquatic Ecotoxicity Compared with Triphenyl Phosphate (TPP)

In a comparative study of six triaryl phosphates on the primary productivity of pure algal cultures and natural lake phytoplankton, triphenyl phosphate (TPP) was the most toxic compound, followed by tolyl diphenyl phosphate (CDP), tritolyl phosphate, and trixylyl phosphate. Substitution of a hydrogen atom by a methyl group on the benzene ring significantly decreased toxicity [1]. This means CDP presents a measurably lower acute hazard to freshwater primary producers than the simpler, unsubstituted triphenyl phosphate that is often considered a generic alternative.

Aquatic toxicology Algal primary productivity Triaryl phosphate ranking

Higher Flame-Retarding Efficiency via Elevated Phosphorus Content Relative to Tricresyl Phosphate (TCP)

Cresyl diphenyl phosphate (CDP) delivers 9.1 wt% phosphorus, compared with 8.4 wt% for tricresyl phosphate (TCP) . This 8.3% relative increase in phosphorus loading translates into higher char‑forming capacity per unit mass of flame‑retardant additive, allowing formulators to meet the same limiting oxygen index (LOI) with a lower additive loading or to achieve a higher fire‑safety classification at equal loading. The difference is structurally inherent and confirmed by multiple technical datasheets.

Flame retardancy Phosphorus content Char formation

Lower Viscosity and Superior Processing Characteristics Versus Tricresyl Phosphate (TCP)

CDP exhibits a viscosity range of 30–50 cps (mPa·s) at 25 °C, approximately 40–50% lower than the 58 cps typical of TCP . This lower viscosity facilitates faster mixing, more uniform dispersion in PVC dry‑blends and plastisols, and reduced energy consumption during compounding. Multiple supplier comparisons explicitly note CDP’s lower viscosity and better flame retarding relative to TCP, making it the preferred choice for high‑throughput PVC extrusion and injection‑molding processes .

Processing viscosity Plasticizer handling PVC compounding

Enhanced Plasticizing Efficiency, Low-Temperature Flexibility, and Wear Resistance Versus TCP

Compared with tricresyl phosphate (TCP), diphenyl p-tolyl phosphate (CDP) delivers higher plasticizing efficiency, better low‑temperature characteristics, and improved wear resistance in flexible PVC at comparable loading levels. While durability, flame retardancy, and electrical properties are similar between the two esters, CDP’s superior gelling power means that softer, more flexible articles can be obtained at equal plasticizer concentration, or the same hardness can be achieved with less additive. The trade‑off is a slightly higher volatility in PVC and marginally lower light stability relative to TCP [1]. This performance profile makes CDP particularly suitable for transparent soft PVC goods such as cable insulation, mining air ducts, and flame‑retardant hoses that must retain flexibility in cold environments.

Plasticizer efficiency Low-temperature flexibility Abrasion resistance

Procurement-Focused Application Scenarios Where Diphenyl p-Tolyl Phosphate Outperforms Generic Triaryl Phosphate Alternatives


Flexible PVC Cable Insulation and Transparent Soft PVC Goods Requiring Cold‑Temperature Flexibility and Fire Safety

In flexible PVC cable sheathing, electrical insulation tape, mining air ducts, and transparent flame‑retardant hoses, CDP serves as both a primary flame retardant and an efficient plasticizer. Its lower viscosity (30–50 cps) enables rapid compounding, while its higher plasticizing efficiency and superior low‑temperature flexibility—directly contrasting with TCP—maintain pliability in cold climates . The 9.1% phosphorus content ensures adequate char formation to meet cable flammability standards (e.g., IEC 60332) without the need for halogenated synergists .

Polyurethane Flexible Foam and Elastomers Where Neurotoxicity Liability Must Be Eliminated

Polyurethane flexible foams used in automotive seating, furniture, and acoustic panels can employ CDP as a halogen‑free flame retardant. The critical advantage over ortho‑cresyl‑containing phosphate esters is the established absence of delayed neurotoxic potential: MPCP shows no NTE inhibition at 1000 mg/kg in hens, whereas ortho isomers are potent neurotoxicants at 1/100th that dose [1]. This allows manufacturers to meet fire codes (e.g., CAL TB 117, BS 5852) without introducing organophosphate‑induced delayed neuropathy (OPIDN) liability, an increasingly scrutinized endpoint in consumer product regulations.

Nitrile Rubber and Polychloroprene Compounds Requiring Oil Resistance and Hydrolytic Stability

CDP’s excellent compatibility with NBR and CR, combined with its inherent oil resistance, excellent electrical properties, and superior hydrolytic stability, makes it a preferred flame‑retardant plasticizer in gaskets, seals, and hoses used in engine compartments and hydraulic systems . Unlike TPP, which is more susceptible to hydrolysis and exhibits higher aquatic ecotoxicity, CDP provides a more durable and environmentally favorable option [2]. The lower vapor pressure and non‑volatility under service conditions further support long‑term performance retention.

Epoxy and Phenolic Resin-Based Electronics (Printed Circuit Boards, Potting Compounds)

In epoxy potting materials and phenolic resin laminates for printed circuit boards, CDP imparts flame retardancy (UL 94 V‑0 achievable in optimized formulations) while maintaining the high electrical insulation values required for electronic substrates. Its lower viscosity compared to TCP facilitates better penetration of glass‑fiber reinforcements and reduced void formation . The higher phosphorus content relative to TCP means less additive is needed to achieve the desired UL rating, minimizing plasticization of the thermoset matrix and preserving dimensional stability under thermal cycling .

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